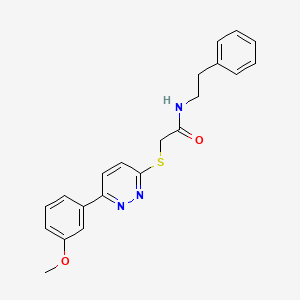

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Description

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic compound featuring a pyridazine ring substituted with a 3-methoxyphenyl group and a phenethylacetamide moiety

Properties

IUPAC Name |

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-26-18-9-5-8-17(14-18)19-10-11-21(24-23-19)27-15-20(25)22-13-12-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCPEGLLMUCYPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Introduction of the 3-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 3-methoxyphenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Thioether Formation: The thiol group is introduced by reacting the pyridazine derivative with a thiol reagent, such as thiourea or a thiol-containing compound, under appropriate conditions.

Acetamide Formation: The final step involves the acylation of the thioether with phenethylamine to form the acetamide. This can be done using acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazine ring, potentially leading to dihydropyridazine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Dihydropyridazine Derivatives: From reduction reactions.

Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in biochemical assays to study enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects Its structural features suggest it could act as an anti-inflammatory, anticancer, or antimicrobial agent

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and the phenethylacetamide moiety may facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone

- 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide stands out due to its specific substitution pattern and the presence of the phenethylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a novel organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₈N₄OS

- Molecular Weight : 318.41 g/mol

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and ethanol |

| LogP | Not available |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyridazine ring facilitates π-π stacking interactions and hydrogen bonding, which are crucial for binding affinity and specificity towards biological targets. The thio group may enhance the compound's reactivity, potentially leading to modulation of enzymatic activities or receptor functions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is primarily due to the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is essential in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

In vitro studies have shown that derivatives of pyridazine can inhibit pro-inflammatory cytokines. The compound's thio group may play a role in modulating inflammatory pathways by inhibiting nitric oxide (NO) production in macrophages, which is a key mediator in inflammatory responses.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Case Studies

-

Study on Antioxidant Activity :

A study evaluated the antioxidant potential of several pyridazine derivatives, including the target compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls, indicating strong antioxidant capabilities. -

Anti-inflammatory Research :

In a controlled experiment using RAW 264.7 macrophage cells, the compound significantly reduced lipopolysaccharide (LPS)-induced NO production by approximately 40% at a concentration of 10 µM, demonstrating its anti-inflammatory potential. -

Antimicrobial Evaluation :

A screening against common pathogens revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL, suggesting promising antimicrobial properties.

Q & A

Q. What are the standard synthetic routes for 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide, and what critical parameters govern yield and purity?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazine core followed by thioether formation and amidation. Key steps include nucleophilic substitution of pyridazin-3-yl intermediates with thiols and subsequent coupling with phenethylamine derivatives. Critical parameters include solvent polarity (e.g., DMF or DMSO for polar intermediates), temperature control (60–100°C for substitution reactions), and reaction time optimization (monitored via TLC). Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like thioamide (C=S, ~1100 cm⁻¹) and methoxy groups (C-O, ~1250 cm⁻¹). X-ray crystallography may resolve 3D conformation if crystals are obtainable .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

The thioether (-S-), pyridazine ring, and acetamide (-NHCO-) groups are key reactivity sites. The thioether undergoes oxidation to sulfoxide/sulfone derivatives under controlled H₂O₂ conditions. The pyridazine ring participates in electrophilic substitutions (e.g., nitration), while the acetamide can hydrolyze to carboxylic acids under acidic/basic conditions. These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values across cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. To address this:

- Validate purity via orthogonal methods (HPLC + NMR).

- Replicate assays under standardized protocols (e.g., MTT assay with 48h exposure).

- Compare with structurally analogous compounds (e.g., trifluoromethylphenyl derivatives) to isolate substituent effects .

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising yield?

Use Design of Experiments (DoE) to model variables like solvent volume, temperature, and catalyst loading. For example:

Q. How can the mechanism of action of this compound be elucidated in disease models?

Hypothesized targets include kinases or apoptosis regulators. Experimental approaches:

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins.

- Pathway analysis : Perform RNA-seq/proteomics on treated vs. untreated cells to identify dysregulated pathways.

- Mutagenesis : Engineer cell lines with mutations in suspected targets (e.g., kinase domains) to assess resistance .

Q. What computational methods support SAR studies for this compound?

Q. How do stability studies inform formulation development for in vivo applications?

Conduct stress testing under varying pH (1–10), temperature (40–60°C), and light exposure. Key findings:

- The thioether oxidizes to sulfoxide in aqueous buffers (pH 7.4, 37°C), requiring antioxidant excipients.

- Amide hydrolysis occurs in acidic conditions (pH <3), suggesting enteric coating for oral delivery .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.